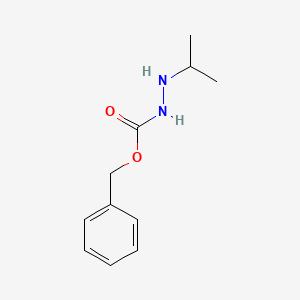
N-Carbobenzyloxy-N'-isopropylhydrazine
Cat. No. B8311245
M. Wt: 208.26 g/mol
InChI Key: JFPYMFIUKBJWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04634715
Procedure details


Acetone (0.377 g; 0.477 ml; 6.50 mmol) was added to a solution of carbobenzyloxyhydrazine (1.00 g; 6.02 mmol) in absolute ethanol (6 ml). After one hour, the solution was concentrated to dryness and then ethanol (5 ml) and sodium cyanoborohydride (0.19 g; 3.0 mmol) were added. The mixture was stirred for 18 hours and then evaporated to a thick syrup. Hydrochloric acid (0.50 N; 5 ml) and ether (50 ml) were added and the two-phase mixture was stirred for one hour. The aqueous layer was neutralized by addition of solid NaHCO3 and extracted with ether (2×25 ml). The combined ether portions were washed with water and brine and dried (MgSO4) Removal of solvent gave a solid which was recrystallized from hexanes - ether, giving pure hydrazide 4 (1.09 g; 5.25 mmol; 87%), mp 61°-62°. TLC (silica gel; CH2Cl2 --CH3OH; 20:1) Rf=0.5. MS m/e 208 (M+). Analysis: Calculated for C11H16N2O2 : (C, 63.44; H, 7.44; N, 13.45). Found: C, 63.22; H, 7.67; N, 13.71; NMR (CDCl3);δ0.97 (6H,d,J=6); 3.15 (1H, septet, J=6); 3.8-4.6(1H, broad); 5.13(2H,S); 6.2-7.0(1H, broad); 7.33 (5H,S); IR(CHCl3) 3500, 1720 cm-1.





Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=O.[C:5]([NH:15][NH2:16])([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:6].C([BH3-])#N.[Na+]>C(O)C>[C:5]([NH:15][NH:16][CH:2]([CH3:4])[CH3:1])([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:6] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.477 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NN
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a thick syrup
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hydrochloric acid (0.50 N; 5 ml) and ether (50 ml) were added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the two-phase mixture was stirred for one hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous layer was neutralized by addition of solid NaHCO3
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (2×25 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether portions were washed with water and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(MgSO4) Removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from hexanes - ether
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NNC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 5.25 mmol | |
| AMOUNT: MASS | 1.09 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
